Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin
Description
Overview of Alpha-Cyclodextrins and Their Significance in Supramolecular Assemblies
Cyclodextrins are a family of cyclic oligosaccharides derived from the enzymatic conversion of starch. wikipedia.org They are composed of D-glucopyranoside units linked by α-1,4 glycosidic bonds, forming a truncated cone-like macrocyclic structure. wikipedia.orgnih.gov The most common native cyclodextrins are α-cyclodextrin (α-CD), β-cyclodextrin (β-CD), and γ-cyclodextrin (γ-CD), which consist of six, seven, and eight glucose units, respectively. wikipedia.orgnih.gov
This distinct architecture results in a hydrophilic outer surface, due to the presence of hydroxyl groups, and a hydrophobic inner cavity. wikipedia.org This structural duality is the cornerstone of their function in supramolecular chemistry, a field focused on complex chemical systems formed from discrete molecular components. alfachemic.comnih.gov Cyclodextrins are prominent "host" molecules capable of encapsulating "guest" molecules within their cavities, provided the guest has appropriate size and hydrophobicity. alfachemic.com This process, known as inclusion complex formation, is driven by non-covalent interactions such as hydrophobic interactions and van der Waals forces. alfachemic.com
The ability of cyclodextrins to form stable host-guest complexes underpins their significance in molecular recognition, where specific host molecules selectively bind to specific guest molecules. alfachemic.comnih.gov The size of the cyclodextrin (B1172386) cavity dictates which guest molecules can be accommodated; for instance, α-CD is well-suited for including monocyclic aromatic hydrocarbons. alfachemic.com This principle of molecular recognition and self-assembly is fundamental to the construction of sophisticated supramolecular structures like rotaxanes and catenanes, where cyclodextrins often serve as essential precursors. wikipedia.org
Table 1: Comparison of Common Cyclodextrins
| Cyclodextrin Type | Number of Glucose Units | Cavity Diameter (Å) |
|---|---|---|
| α-Cyclodextrin | 6 | 4.7 - 5.3 |
| β-Cyclodextrin | 7 | 6.0 - 6.5 |
| γ-Cyclodextrin | 8 | 7.5 - 8.3 |
Data sourced from multiple scientific resources. wikipedia.orgnih.gov
Strategic Importance of Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin as a Key Intermediate in Cyclodextrin Functionalization
While native cyclodextrins possess inherent utility, their chemical modification is crucial for enhancing properties like solubility and for introducing specific functionalities tailored to advanced applications. nih.govencyclopedia.pub The process of chemical modification, or functionalization, allows for the creation of a vast library of cyclodextrin derivatives with unique recognition capabilities and physicochemical properties. nih.govnih.gov
The primary hydroxyl groups located on the narrower rim of the cyclodextrin cone (the C6 position) are the most accessible sites for chemical reactions. Complete functionalization at these positions ensures the generation of single isomers, which is a significant advantage in synthesis. encyclopedia.pub this compound is a product of such a targeted modification, where all six primary hydroxyl groups of α-cyclodextrin are replaced with bromine atoms.
This per-bromination is of immense strategic importance because it transforms the relatively inert native cyclodextrin into a highly reactive and versatile chemical intermediate. encyclopedia.pub Halogenated cyclodextrins are recognized as valuable starting materials for subsequent functionalization processes. encyclopedia.pub The bromine atoms are excellent leaving groups, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of new functional groups, such as azides, amines, and thiols, onto the cyclodextrin scaffold. encyclopedia.pubacs.org For example, the synthesis of per-amino derivatives and amino acid derivatives often proceeds through per-6-halo cyclodextrin intermediates. encyclopedia.pub
The synthesis of this compound can be achieved with high yield and selectivity through methods involving reagents like N-halosuccinimides with triphenylphosphine (B44618) or by using Vilsmeier-Haack type reagents. researchgate.net The resulting brominated compound is a stable, well-defined intermediate that serves as a gateway to a multitude of complex cyclodextrin derivatives. For instance, it is the precursor for synthesizing histidinylated α-cyclodextrin, a molecule investigated for its potential in gene delivery systems. acs.org Therefore, the strategic synthesis of this compound is a critical step in harnessing the full potential of cyclodextrin chemistry for developing novel functional materials and systems.
Table 2: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 53784-82-0 |
| Molecular Formula | C₃₆H₅₄Br₆O₂₄ |
| Molecular Weight | 1350.23 g/mol |
| Appearance | Off-white solid powder |
| Solubility | Soluble in DMF and DMSO; Insoluble in water, methanol, and chloroform |
Data sourced from multiple chemical suppliers and databases. cyclodextrin-shop.comchemicalbook.comchemicalbook.com
Structure
2D Structure
Properties
IUPAC Name |
5,10,15,20,25,30-hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54Br6O24/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-36,43-54H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIHGELJTCLTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CBr)CBr)CBr)CBr)CBr)O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54Br6O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Hexakis 6 Bromo 6 Deoxy Alpha Cyclodextrin
Regioselective Bromination of Alpha-Cyclodextrin (B1665218) at Primary Hydroxyl Positions (C6)
The targeted substitution of the six primary hydroxyl groups on the alpha-cyclodextrin molecule with bromine atoms is a crucial transformation. The C6 hydroxyl groups are noted for their accessibility and reactivity, which facilitates structural modifications without significantly affecting the other hydroxyl groups. nih.gov This regioselectivity is fundamental to producing per-substituted derivatives like Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin.
Direct bromination involves the treatment of native, unprotected alpha-cyclodextrin with a brominating agent. These methods leverage the higher reactivity of the primary C6 hydroxyl groups compared to the secondary hydroxyls at the C2 and C3 positions. Vilsmeier-Haack type reagents are commonly employed for this purpose, enabling the efficient and selective synthesis of per(6-deoxy-6-halo)cyclodextrins. researchgate.net This direct approach is often preferred for its procedural simplicity, avoiding the multiple steps associated with protection-deprotection sequences. rsc.org
Indirect methods involve a multi-step sequence to ensure that only the C6 hydroxyl groups are substituted. This typically begins with the protection of the more reactive secondary hydroxyl groups at the C2 and C3 positions. A common strategy involves acetylation to form 2,3-di-O-acetates. researchgate.net With the secondary positions blocked, the remaining free primary C6 hydroxyl groups can be selectively brominated. Following the bromination step, the acetyl protecting groups are removed (deacetylation) to yield the final 6-bromo-6-deoxy product. researchgate.net While more laborious, this strategy provides an alternative route for achieving high regioselectivity. rsc.org A similar multi-step protocol involving selective tosylation at the C6 position, followed by azide (B81097) substitution and subsequent reduction, is also a well-established method for creating mono-functionalized cyclodextrins, highlighting the utility of sequential modification pathways. nih.gov
Several specific reagent systems have been optimized for the per-bromination of cyclodextrins at the C6 positions, each with distinct characteristics regarding efficiency, scalability, and reaction conditions.
The combination of triphenylphosphine (B44618) (PPh₃) and N-bromosuccinimide (NBS) is a well-established method for converting primary alcohols into alkyl bromides and has been successfully applied to carbohydrates. researchgate.netuzhnu.edu.ua The reaction is typically performed by treating the cyclodextrin (B1172386) with PPh₃ and NBS in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF), and heating the mixture. researchgate.netuzhnu.edu.ua This system has been shown to produce per(6-deoxy-6-bromo)cyclodextrins with high yield and selectivity. researchgate.net The use of anhydrous solvent is important for the success of the reaction, which generates triphenylphosphine oxide and succinimide (B58015) as byproducts. uzhnu.edu.ua A similar methodology has been used for the regioselective C-6 bromination of chitin, another polysaccharide, under homogeneous conditions. tmu.edu.tw
| Reagent System | Solvent | Key Conditions | Typical Byproducts |
| Triphenylphosphine (PPh₃) / N-Bromosuccinimide (NBS) | N,N-dimethylformamide (DMF) | Anhydrous, Heating | Triphenylphosphine oxide, Succinimide |
Vilsmeier-type reagents, such as bromomethylenemorpholinium bromide, are highly effective for the per-halogenation of cyclodextrins. The reaction of alpha-cyclodextrin (cyclomaltohexaose) with bromomethylenemorpholinium bromide in DMF results in the high-yield preparation of per(6-bromo-6-deoxy)cyclomalto-hexaose. researchgate.net This method is noted for its efficiency and provides a robust route to the desired per-brominated product. researchgate.net
| Reagent | Solvent | Reactant | Product |
| Bromomethylenemorpholinium Bromide | N,N-dimethylformamide (DMF) | Alpha-cyclodextrin | Per(6-bromo-6-deoxy)cyclomalto-hexaose |
A modern approach to the halogenation of primary alcohols utilizes a combination of [Et₂NSF₂]BF₄ (XtalFluor-E) and a halide source, such as tetraethylammonium (B1195904) bromide (TEAB). organic-chemistry.orgnih.gov This system efficiently carries out bromination reactions for a wide range of primary alcohols, with reported yields of up to 91-92%. organic-chemistry.orgnih.govresearchgate.net A significant advantage of this method over traditional Appel-type reactions is the generation of water-soluble side products, which greatly simplifies the reaction work-up and product purification. organic-chemistry.org The reaction is highly selective for primary alcohols, as secondary alcohols react much slower and are prone to side reactions. organic-chemistry.org Optimization studies have shown that dichloromethane (B109758) (CH₂Cl₂) is an effective solvent for brominations using this reagent combination. organic-chemistry.org
| Reagent System | Halide Source | Solvent | Advantage |
| [Et₂NSF₂]BF₄ (XtalFluor-E) | Tetraethylammonium bromide (TEAB) | Dichloromethane (CH₂Cl₂) | Water-soluble byproducts, easy work-up |
Specific Reagents and Reaction Conditions for Per-Bromination
Optimization of Synthesis for Enhanced Yield and Selectivity
Optimizing the synthesis of this compound is crucial for achieving high yields and ensuring the selective substitution of the primary hydroxyl groups. Research has shown that the choice of reagents and reaction conditions plays a pivotal role in the outcome of the synthesis.
The use of Vilsmeier-Haack reagents has been demonstrated to be highly effective for the per-functionalization of cyclodextrins. researchgate.net Similarly, the combination of N-halosuccinimides and triphenylphosphine in DMF provides excellent yields and high selectivity for per(6-deoxy-6-halo) cyclodextrins. researchgate.net
A key optimization involves the use of (chloro(phenylthio)methylene)dimethylammonium chloride (CPMA) in the presence of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). The addition of TBAB has been shown to significantly enhance the reaction yield. In the absence of TBAB, yields can be less than 50%, whereas its presence can increase recovery to between 90-95%. The bromide ions from TBAB facilitate the formation of a key intermediate, and the catalyst helps to stabilize reactive species and prevent side reactions.
| Reagent System | Solvent | Temperature | Time | Yield | Reference |
| Triphenylphosphine / N-Bromosuccinimide | DMF | 50 °C | 4 h | 64-80% | uzhnu.edu.ua |
| (Chloro(phenylthio)methylene)dimethylammonium chloride (CPMA) / TBAB | DMF | Not Specified | Not Specified | 90-95% | |
| Phosphorus tribromide (PBr₃) | Not Specified | Reflux (80-100 °C) | 48-72 h | 50-70% |
Scalability Considerations in Synthetic Procedures
The scalability of synthetic procedures is a critical factor for the industrial production of this compound. The CPMA method, in particular, has been adapted for large-scale synthesis with several process optimizations.
For industrial-scale production, solvent recovery is a key consideration to reduce costs. In the CPMA method, DMF can be distilled under reduced pressure after the reaction and recycled, with recovery rates of 85-90%. The purification of the final product is also a crucial step. A common method involves precipitating the product by adding cold acetone, which allows for high recovery rates. To achieve high purity (greater than 99%), residual DMF and TBAB can be removed through dialysis using benzoylated cellulose (B213188) tubing, followed by lyophilization.
The efficiency and milder conditions of the CPMA method make it more amenable to large-scale production compared to older methods that required prolonged heating and resulted in more complex product mixtures, necessitating costly purification procedures. The ability to produce batches of up to 5 kg per cycle has been reported for the industrial adaptation of the CPMA method.
| Parameter | Detail | Reference |
| Batch Size | Up to 5 kg per cycle | |
| Solvent Recycling Rate (DMF) | 85-90% | |
| Product Recovery (Precipitation) | 90-95% | |
| Final Purity | >99% |
Derivatization Strategies and Functionalization Chemistry
Nucleophilic Substitution Reactions at the C6-Bromine Positions
The C6-bromo groups are readily displaced by a variety of nucleophiles, making this compound a cornerstone for the synthesis of per-substituted α-cyclodextrin derivatives. These reactions provide access to molecules with tailored properties for applications in supramolecular chemistry, catalysis, and materials science. Per-6-halo cyclodextrins, including the bromo derivative, are considered highly useful starting materials for further functionalization processes. encyclopedia.pub
The conversion of hexakis-6-bromo-6-deoxy-alpha-cyclodextrin to its per-amino counterpart is a fundamental transformation. Derivatives of cyclodextrins where all primary hydroxyls are replaced by amine groups can be synthesized efficiently by the direct reaction of per-6-bromo-6-deoxy-cyclodextrin derivatives with amines. researchgate.netresearchgate.net These resulting polycationic cyclodextrins, bearing six primary amine groups, are of significant interest as biomimetic receptors and catalysts. researchgate.net
The reaction typically involves treating the bromo-derivative with a large excess of the desired amine, such as ammonia (B1221849) to create the parent per-6-amino-6-deoxy-α-cyclodextrin, or with alkylamines to introduce longer chains (aminoalkylamino derivatives). researchgate.netresearchgate.net For example, the synthesis of per-6-octylamino-6-deoxy-β-cyclodextrin has been reported, highlighting a strategy to increase the hydrophobicity and modify the complexation capability of the cyclodextrin (B1172386) cavity. researchgate.net
A summary of typical nucleophilic substitution reactions is presented below:
| Derivative Type | Typical Nucleophile/Reagent | Product | Reference |
|---|---|---|---|
| Per-amino | Ammonia (NH₃) | Hexakis(6-amino-6-deoxy)-α-cyclodextrin | researchgate.netresearchgate.net |
| Per-azido | Sodium Azide (B81097) (NaN₃) | Hexakis(6-azido-6-deoxy)-α-cyclodextrin | encyclopedia.pub |
| Per-mercapto | Thiourea followed by hydrolysis or Sodium Hydrosulfide (NaSH) | Hexakis(6-mercapto-6-deoxy)-α-cyclodextrin | cydextrins.com |
| Per-thioether | Alkyl/Aryl Thiolates (RS⁻) | Hexakis(6-alkyl/arylthio-6-deoxy)-α-cyclodextrin | google.com |
The bromine atoms of this compound can be quantitatively displaced by azide ions. encyclopedia.pub The reaction with sodium or lithium azide, typically in a polar aprotic solvent like DMF, yields hexakis-(6-azido-6-deoxy)-α-cyclodextrin. encyclopedia.pubbiosynth.comcyclodextrin-shop.com This per-azido derivative is itself a valuable intermediate, as the azide groups can be subsequently reduced to primary amines or used in "click" chemistry reactions.
Similarly, per-mercapto derivatives are accessible from the per-bromo compound. cydextrins.com The synthesis of hexakis-(6-mercapto-6-deoxy)-alpha-cyclodextrin can be achieved through reaction with a sulfur nucleophile. cydextrins.com The resulting thiol groups are highly reactive and can be used for forming disulfide bonds or for covalent attachment to surfaces, such as gold. cydextrins.com Mercapto-cyclodextrin derivatives are noted for their potential use in reversing neuromuscular blockade induced by certain anesthetic drugs. cydextrins.com
The synthesis of thioether-functionalized cyclodextrins is readily accomplished by reacting this compound with various thiols or thiolates (RS⁻). This nucleophilic substitution reaction forges a stable carbon-sulfur bond, allowing for the attachment of a wide range of alkyl or aryl groups to the primary face of the cyclodextrin. These thioether linkages can introduce specific functionalities or alter the physicochemical properties of the cyclodextrin, such as its solubility and binding affinity. google.comresearchgate.net
While this compound is an ideal precursor for per-functionalized derivatives, the synthesis of mono- or oligo-substituted compounds requires different strategic approaches. nih.gov Achieving selective substitution on just one or a few of the six C6-bromine positions of the per-brominated starting material is exceptionally challenging due to the similar reactivity of each site.
Therefore, strategies for preparing mono-substituted derivatives typically start from the native, unprotected cyclodextrin. nih.gov A common method involves the selective tosylation of one primary hydroxyl group, followed by nucleophilic displacement of the tosylate group with a halide, such as bromide. nih.govnih.gov The synthesis of oligo-6-bromo-6-deoxy-β-cyclodextrins has been explored by comparing methods using a Vilsmeier-Haack reagent versus those proceeding via tosyl derivatives, with the latter approach offering better control over the number of bromine atoms introduced. researchgate.net
Challenges and Specificity in Polysubstitution and Controlled Functionalization
The synthesis of uniformly substituted cyclodextrins presents several challenges. Achieving complete substitution (persubstitution) across all six primary positions can be difficult due to steric hindrance. As more bromine atoms are replaced by potentially bulkier nucleophiles, the remaining sites may become less accessible, leading to incomplete reactions and mixtures of products with varying degrees of substitution. researchgate.net
Controlling the specific pattern of functionalization in polysubstitution is another significant hurdle. The steric and statistical problems associated with selectively modifying multiple positions on the cyclodextrin ring often lead to a mixture of regioisomers that are difficult to separate and characterize. researchgate.net The purification of these complex mixtures frequently requires demanding chromatographic techniques. nih.gov Furthermore, the choice of reaction conditions, such as solvent and temperature, can be critical in tuning the relative amounts of differently functionalized cyclodextrin products. encyclopedia.pub
Tailoring Reactivity and Selectivity through Structural Modifications
To overcome the challenges of controlled functionalization, more advanced strategies involving structural modifications of the cyclodextrin scaffold have been developed. One powerful technique is to protect the secondary hydroxyl groups at the C2 and C3 positions before attempting to functionalize the primary C6 hydroxyls. encyclopedia.pub
Perbenzylation of the secondary hydroxyls, for instance, allows for subsequent chemical transformations to be directed specifically at the primary face. encyclopedia.pub Researchers have developed methods for the selective debenzylation at specific primary positions, which opens the door to creating hetero-functionalized cyclodextrins with multiple different substituents attached to the primary rim. encyclopedia.pub This level of control is crucial for designing highly specialized molecular receptors and complex supramolecular architectures.
Supramolecular Interactions and Molecular Recognition Phenomena
Fundamental Principles of Host-Guest Complexation with Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin Derivatives
The formation of inclusion complexes between this compound and various guest molecules is governed by a series of non-covalent interactions. The core of this interaction lies in the distinct structural characteristics of the cyclodextrin (B1172386). It possesses a truncated conical structure with a hydrophobic inner cavity and a more hydrophilic exterior. The substitution of the primary hydroxyl groups with bromine atoms at the 6-position of each glucose unit enhances the hydrophobicity of the narrower rim of the cavity, while also introducing specific steric and electronic effects.
Hydrogen bonding can also contribute to the binding, particularly if the guest molecule has functional groups that can interact with the secondary hydroxyl groups at the wider rim of the cyclodextrin cavity. While the primary hydroxyls are replaced by bromine in this compound, the secondary hydroxyls remain available for such interactions. Furthermore, the bromine atoms themselves, being weakly electronegative, can participate in halogen bonding, a non-covalent interaction that can influence guest binding and orientation.
Binding Affinity and Stoichiometry Studies of Inclusion Complexes
The stability of the inclusion complexes formed by this compound is quantified by the binding affinity, or association constant (Kₐ). The stoichiometry of these complexes, which describes the ratio of host to guest molecules, is also a critical parameter. These characteristics are typically investigated using a variety of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and UV-visible spectroscopy. researchgate.net
The stoichiometry of cyclodextrin complexes is most commonly 1:1 (host:guest), but other stoichiometries such as 1:2, 2:1, and 2:2 can also occur, depending on the relative sizes and chemical properties of the host and guest. researchgate.netnih.gov For instance, a small guest molecule might accommodate a 1:1 stoichiometry, while a long, linear guest might form a 2:1 complex where the guest threads through two cyclodextrin molecules. Job's plot, derived from UV-visible spectroscopic data, is a common method to determine the stoichiometry of such complexes in solution. mdpi.com
While specific binding affinity data for a wide range of guests with this compound is not extensively documented in publicly available literature, the principles of such studies are well-established. The binding affinity is influenced by factors such as the size, shape, and polarity of the guest molecule. The modification with bromine atoms can be expected to alter the binding affinities compared to native alpha-cyclodextrin (B1665218), potentially favoring guests with complementary electronic properties or those that can engage in halogen bonding.
Table 1: Illustrative Binding Affinities and Stoichiometries of Alpha-Cyclodextrin with Various Guests
| Guest Molecule | Method | Stoichiometry (Host:Guest) | Binding Constant (Kₐ, M⁻¹) | Reference |
| Methyl Cinnamate | Kinetic | 1:1 & 1:2 | K₁₁ = 1200, K₁₂ = 50 | nih.gov |
| Benzalacetone | Kinetic | 1:1 & 1:2 | K₁₁ = 105, K₁₂ = 15 | nih.gov |
| 3,5-Dimethoxycinnamic Acid | Kinetic | 1:1 | 1965 | nih.gov |
| Triiodide Ion (I₃⁻) | Spectroscopic | 1:1 | Not specified | researchgate.net |
This table provides examples with the parent alpha-cyclodextrin to illustrate typical values and is not specific to the bromo-derivative.
Molecular Orientation and Dynamics within the Cyclodextrin Cavity
The precise orientation and dynamic behavior of a guest molecule within the cavity of this compound are crucial for understanding the nature of the supramolecular interaction. Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), is a powerful technique for elucidating these details. ROESY experiments detect through-space correlations between the protons of the host and the guest, providing information about their spatial proximity.
By analyzing the cross-peaks between the inner protons of the cyclodextrin cavity (H-3 and H-5) and the protons of the guest molecule, the depth of inclusion and the orientation of the guest can be determined. For example, a guest molecule may insert one of its ends preferentially into the cavity, or it may be fully encapsulated. The charge of the guest molecule can also play a significant role in determining its orientation within the host. colab.ws
The dynamics of the guest within the cavity can range from being tightly held in a fixed conformation to exhibiting considerable motional freedom. Molecular dynamics simulations can provide theoretical insights into these dynamic processes, complementing the experimental data from NMR. nih.gov These simulations can reveal fluctuations in the guest's position and orientation over time, as well as the role of solvent molecules in the complexation process. The bromination at the primary face of the cyclodextrin can be expected to influence these dynamics by altering the shape and electronic environment of the cavity entrance.
Chiral Recognition Mechanisms Mediated by Functionalized Alpha-Cyclodextrins
Cyclodextrins are inherently chiral molecules, as they are composed of chiral D-glucose units. This intrinsic chirality allows them to be used as chiral selectors for the separation of enantiomers. mdpi.com The mechanism of chiral recognition by cyclodextrin derivatives like this compound relies on the formation of diastereomeric inclusion complexes with the enantiomers of a chiral guest molecule.
For effective chiral recognition to occur, there must be a sufficient difference in the binding energy between the two diastereomeric complexes. This difference arises from the spatial arrangement of the interacting groups. The "three-point interaction model" is a classical explanation for chiral recognition, where at least three points of interaction between the chiral host and one enantiomer of the chiral guest are required for a stable complex, with at least one of these interactions being stereochemically dependent.
In the case of this compound, the chiral environment is defined by the arrangement of the glucose units and the secondary hydroxyl groups at the wider rim. The bromine atoms at the narrower rim also contribute to the chiral architecture. The enantioselective interactions can involve a combination of hydrophobic interactions, hydrogen bonding with the secondary hydroxyls, and potentially halogen bonding. The subtle differences in how each enantiomer fits into the chiral cavity and interacts with the functional groups of the cyclodextrin lead to different binding affinities, which can be exploited in techniques like chiral High-Performance Liquid Chromatography (HPLC). rsc.org
Formation of Advanced Supramolecular Assemblies for Molecular Encapsulation
This compound can serve as a building block for the construction of more complex and functional supramolecular assemblies. These assemblies are of great interest for applications in areas such as drug delivery, sensing, and nanotechnology. nih.govnih.gov
One important class of such assemblies is polyrotaxanes, where multiple cyclodextrin rings are threaded onto a long polymer chain. The bromine atoms on the cyclodextrin can be used as reactive handles for further chemical modification to "cap" the ends of the polymer chain, preventing the dethreading of the cyclodextrins. These structures can be designed to have specific properties, such as stimuli-responsive release of the threaded cyclodextrins or the encapsulated guest molecules.
Furthermore, this compound can be immobilized on solid supports, such as silica (B1680970) gel or nanoparticles, to create materials for selective adsorption or separation. The bromo-functionalization provides a convenient point of attachment to the support material. These functionalized materials can be used in chromatographic applications for the separation of isomers or for the controlled release of encapsulated compounds. The ability to form well-defined supramolecular assemblies opens up a wide range of possibilities for the design of novel materials with tailored functions for molecular encapsulation and release.
Advanced Research Applications in Materials Science and Catalysis
Utilization as Building Blocks for Novel Functional Materials
The strategic modification of alpha-cyclodextrin (B1665218) to yield Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin provides a versatile platform for the construction of a wide array of functional materials. The bromine atoms at the C6 positions serve as reactive handles, enabling the covalent linkage of these cyclodextrin (B1172386) units into larger, more complex architectures.
Design and Synthesis of Cyclodextrin-Based Polymers and Nanostructures
The synthesis of polymers and nanostructures incorporating this compound has led to materials with tailored properties and functionalities. The reactive nature of the C6-bromo groups allows for their displacement by various nucleophiles, facilitating the creation of diverse polymeric structures.
One notable application is in the formation of polyrotaxanes , where multiple cyclodextrin rings are threaded onto a polymer chain. The bromine atoms on the cyclodextrin can be utilized for further chemical modification to "cap" the ends of the polymer chain, preventing the dethreading of the cyclodextrins. This approach allows for the design of stimuli-responsive materials where the release of the threaded cyclodextrins or encapsulated guest molecules can be controlled.
Furthermore, derivatives of this bromo-functionalized cyclodextrin have been used to create self-assembling nanomaterials. For instance, amphiphilic derivatives, such as hexakis[6-deoxy-6-(3-perfluorohexylpropanethio)-2,3-di-O-methyl]-α-cyclodextrin, have been shown to form nanospheres. These nanostructures have potential applications in drug delivery, where they can encapsulate therapeutic agents.
| Material Type | Description | Potential Application |
| Polyrotaxanes | Multiple cyclodextrin rings threaded onto a polymer chain, with the ends capped via reactions involving the bromo groups. | Stimuli-responsive materials, controlled release systems. |
| Nanospheres | Self-assembled nanostructures formed from amphiphilic derivatives of this compound. | Drug delivery, nanoencapsulation. |
Integration into Composites and Hybrid Systems
The functional bromine atoms of this compound also facilitate its integration into composite and hybrid materials. This compound can be immobilized on solid supports, such as silica (B1680970) gel or nanoparticles, to create materials for selective adsorption or separation. The bromo-functionalization provides a convenient point of attachment to the support material.
These functionalized materials can be employed in chromatographic applications for the separation of isomers or for the controlled release of encapsulated compounds. The ability to form well-defined supramolecular assemblies on solid surfaces opens up a wide range of possibilities for the design of novel materials with tailored functions for molecular encapsulation and separation.
Role in Catalytic Systems and Enzyme Mimicry
The unique molecular architecture of cyclodextrins, including this compound, makes them attractive candidates for the development of catalytic systems and enzyme mimics. Their hydrophobic cavity can bind substrate molecules, bringing them into proximity with catalytically active groups, thereby mimicking the function of an enzyme's active site.
Cyclodextrin-Assisted Reaction Mechanisms
While native cyclodextrins can act as catalysts, their modification is crucial for introducing specific functionalities tailored for advanced applications. The bromo groups in this compound can be substituted with various catalytically active moieties. For example, the conversion of the bromo-derivative to its per-amino counterpart is a fundamental transformation. These amino-functionalized cyclodextrins are interesting as biomimetic receptors and catalysts.
The general mechanism of cyclodextrin-assisted catalysis involves the formation of a host-guest inclusion complex between the cyclodextrin and the substrate. This complexation orients the substrate in a specific manner, which can lead to enhanced reaction rates and selectivity.
Selective Catalysis and Substrate Binding in Chemical Transformations
The well-defined, chiral cavity of this compound and its derivatives allows for selective binding of substrates, which is a key aspect of selective catalysis. The size and shape of the cyclodextrin cavity dictate which guest molecules can be accommodated. For instance, α-cyclodextrin is well-suited for including monocyclic aromatic hydrocarbons.
The functional groups introduced by modifying the bromo substituents can act as catalytic sites. The proximity of the bound substrate to these catalytic groups within the cyclodextrin cavity can lead to regio- and stereoselective chemical transformations, mimicking the high selectivity observed in enzymatic reactions.
Explorations in Molecular Separation and Selective Sequestration
The ability of this compound to form inclusion complexes with a variety of guest molecules underpins its application in molecular separation and selective sequestration.
Cyclodextrins are inherently chiral molecules as they are composed of chiral D-glucose units. This intrinsic chirality allows them to be used as chiral selectors for the separation of enantiomers. The mechanism of chiral recognition relies on the formation of diastereomeric inclusion complexes with the enantiomers of a chiral guest molecule. For effective chiral recognition to occur, there must be a sufficient difference in the binding energy between the two diastereomeric complexes.
Furthermore, polymers and materials functionalized with this compound can be used for the selective sequestration of pollutants from aqueous solutions. For example, crosslinked cyclodextrin polymers have been studied for the removal of phenols from water. The hydrophobic cavity of the cyclodextrin encapsulates the phenol molecules, removing them from the surrounding environment.
| Application | Principle | Example |
| Chiral Separation | Formation of diastereomeric inclusion complexes with enantiomers, leading to differential binding affinities. | Separation of enantiomers of chiral drugs. |
| Selective Sequestration | Encapsulation of target molecules within the cyclodextrin cavity of immobilized or polymeric cyclodextrin materials. | Removal of phenolic pollutants from wastewater. |
Analytical and Spectroscopic Characterization of Hexakis 6 Bromo 6 Deoxy Alpha Cyclodextrin and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin and its derivatives in solution. It provides critical information on the connectivity of atoms, the chemical environment of individual nuclei, and the spatial arrangement of the molecule.
One-Dimensional (¹H, ¹³C) NMR
One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural verification of this compound. The substitution of all six primary hydroxyl groups of the parent α-cyclodextrin with bromine atoms at the C6 positions leads to characteristic changes in the NMR spectra.
In the ¹H NMR spectrum, the successful bromination is confirmed by the appearance of signals corresponding to the protons of the brominated C6 carbons and the disappearance of the signals from the primary hydroxyl groups. The chemical shifts of the cyclodextrin's own protons (H1 to H6) are also affected by this modification, providing a unique fingerprint of the compound.
Similarly, the ¹³C NMR spectrum shows a distinct signal for the brominated C6 carbon, typically at a chemical shift that is significantly different from that of the hydroxyl-bearing C6 carbon in the parent α-cyclodextrin. The chemical shifts of the other carbon atoms in the glucopyranose units (C1 to C5) are also influenced by the substitution at the C6 position.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | |
| H1 | 4.94 (d, J = 2.7 Hz) |
| H2 | 3.32-3.35 (m) |
| H3 | 3.81 (t, J = 8.4 Hz) |
| H4 | 3.42 (t, J = 8.9 Hz) |
| H5, H6 | 3.92-3.98 (m) |
| H6' | 3.74 (dd, J = 17.6 Hz, J = 6.6 Hz) |
| ¹³C NMR | |
| C1 | 102.75 |
| C2 | 72.53 |
| C3 | 73.37 |
| C4 | 85.59 |
| C5 | 71.52 |
| C6 | 35.68 |
Data obtained in DMSO-d6. J = coupling constant in Hz; d = doublet, t = triplet, m = multiplet, dd = doublet of doublets.
Two-Dimensional (2D ROESY) NMR for Complex Structure Determination
Two-dimensional Rotating-frame Overhauser Effect Spectroscopy (2D ROESY) is a powerful NMR technique used to determine the spatial proximity of protons within a molecule or between interacting molecules, such as in a host-guest complex. For this compound, 2D ROESY can be employed to study its conformation in solution and to elucidate the geometry of inclusion complexes it forms with guest molecules.
In a 2D ROESY experiment, cross-peaks are observed between protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of interproton distances.
When this compound forms an inclusion complex, 2D ROESY spectra can reveal intermolecular cross-peaks between the protons of the cyclodextrin (B1172386) and the protons of the guest molecule. These intermolecular contacts provide direct evidence of the inclusion and allow for the determination of the guest's orientation and depth of penetration within the cyclodextrin cavity. beilstein-archives.org For instance, the observation of cross-peaks between the inner protons of the cyclodextrin cavity (H3 and H5) and specific protons of the guest molecule can precisely map the geometry of the complex. beilstein-archives.org
X-ray Crystallography for Solid-State Structural Analysis and Packing Arrangements
Mass Spectrometry for Molecular Weight and Purity Confirmation
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and assessing the purity of this compound. Soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for analyzing large, non-volatile molecules like cyclodextrins.
ESI-MS analysis of this compound confirms its molecular weight by detecting the corresponding molecular ion. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural information. The fragmentation of cyclodextrins typically involves the cleavage of glycosidic bonds, leading to the loss of one or more glucose units. mdpi.com For brominated cyclodextrins, the fragmentation pattern can also be influenced by the presence of the bromine atoms.
Table 2: Mass Spectrometry Data for this compound
| Technique | Ion | m/z (Observed) | m/z (Calculated) |
| ESI-MS | [M+Na]⁺ | - | - |
| ESI-MS | [M+H]⁺ | - | - |
Specific observed m/z values from detailed experimental reports were not available in the provided search results. The table structure is provided for illustrative purposes.
Spectrophotometric Techniques for Host-Guest Interaction Characterization (e.g., UV-Vis Absorption)
UV-Vis absorption spectrophotometry is a widely used technique to study the formation of inclusion complexes between cyclodextrins and guest molecules that possess a chromophore (a part of a molecule that absorbs light). While this compound itself does not have a strong UV-Vis absorption profile in the typical range, it can be used to study its interaction with chromophoric guests.
When a guest molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, its electronic environment changes, which can lead to shifts in its UV-Vis absorption spectrum (either a hypsochromic/blue shift or a bathochromic/red shift) and/or changes in the molar absorptivity (hyperchromic or hypochromic effects). By systematically titrating a solution of the guest molecule with increasing concentrations of this compound and monitoring the changes in the UV-Vis spectrum, one can determine the stoichiometry of the complex (e.g., 1:1, 1:2) and calculate the binding constant (K) of the host-guest interaction. rsc.org This provides valuable information on the stability and affinity of the complex.
Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, TLC)
Chromatographic techniques are crucial for the purification of this compound from the reaction mixture and for assessing its purity.
Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of the synthesis and to get a preliminary assessment of the product's purity. By using an appropriate mobile phase, it is possible to separate the desired brominated cyclodextrin from the starting material (α-cyclodextrin) and any by-products.
High-Performance Liquid Chromatography (HPLC) is a more powerful technique for both the purification and the precise purity assessment of this compound. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of cyclodextrins and their derivatives. The purity of the compound can be determined by the area of the corresponding peak in the chromatogram. While specific HPLC methods for this exact compound were not detailed in the search results, general methods for cyclodextrin separation often involve acetonitrile (B52724)/water or methanol/water gradients. nih.govgoogle.com
Column chromatography on silica (B1680970) gel is also a standard method for the preparative purification of cyclodextrin derivatives. nih.gov Mobile phases containing aqueous ammonia (B1221849) and an organic solvent like acetonitrile or 1-propanol (B7761284) have been shown to be effective for separating cyclodextrins and their derivatives based on the number of substituents. nih.gov
Theoretical and Computational Chemistry Studies
Molecular Modeling of Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin Structure and Conformation
Computational approaches such as molecular mechanics (MM) and molecular dynamics (MD) simulations are utilized to explore the potential energy surface of the molecule and identify its most stable conformations. These simulations take into account the bonding and non-bonding interactions between atoms to predict the most likely spatial arrangements of the glucose units and the bromo-substituted side chains. The conformation of the cyclodextrin (B1172386) is crucial as it dictates the geometry of the hydrophobic cavity and, consequently, its ability to form inclusion complexes.
Table 1: Illustrative Conformational Parameters of this compound from Molecular Modeling
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| Cavity Diameter (Narrow Rim) | The diameter at the opening of the cavity defined by the C6 atoms. | 5.0 - 5.5 Å |
| Cavity Diameter (Wide Rim) | The diameter at the opening of the cavity defined by the secondary hydroxyl groups. | 5.5 - 6.0 Å |
| Cavity Depth | The height of the toroidal structure. | 7.5 - 8.0 Å |
| Glycosidic Torsion Angles (φ, ψ) | The dihedral angles that determine the relative orientation of the glucose units. | Varies, but generally within ranges that maintain the conical shape. |
Computational Simulations of Host-Guest Interactions and Binding Energetics
A primary application of computational chemistry in the study of this compound is the simulation of its interactions with guest molecules. These simulations provide detailed insights into the formation of inclusion complexes, the forces driving complexation, and the thermodynamics of binding.
Molecular dynamics simulations are particularly useful for observing the dynamic process of a guest molecule entering and residing within the cyclodextrin cavity. These simulations can reveal the preferred orientation of the guest molecule and the specific intermolecular interactions, such as van der Waals forces and hydrogen bonds, that stabilize the complex.
To quantify the strength of the host-guest interaction, binding free energy calculations are performed. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding affinity. These methods calculate the change in free energy upon complex formation, which can be compared with experimental data.
Table 2: Illustrative Binding Energetics for a Hypothetical Host-Guest Complex of this compound
| Energy Component | Description | Illustrative Value (kcal/mol) |
|---|---|---|
| ΔGbind | Overall binding free energy. | -5.8 |
| ΔEvdw | Van der Waals contribution to binding. | -12.5 |
| ΔEelec | Electrostatic contribution to binding. | -2.1 |
| ΔGsolv | Solvation free energy change upon binding. | +8.8 |
Quantum Chemical Calculations for Reactivity and Mechanism Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound. These calculations provide a more accurate description of the electronic distribution within the molecule compared to classical molecular mechanics.
By analyzing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), predictions can be made about the molecule's reactivity. The energy and distribution of these frontier orbitals indicate the most likely sites for nucleophilic or electrophilic attack. This is particularly relevant for this compound, as the bromine atoms are good leaving groups, making the C6 position susceptible to nucleophilic substitution reactions.
Furthermore, quantum chemical methods can be used to model reaction pathways and calculate activation energies for various chemical transformations. This allows for the prediction of reaction mechanisms and the rational design of synthetic routes to further functionalize the cyclodextrin.
Table 3: Illustrative Quantum Chemical Descriptors for this compound
| Descriptor | Description | Illustrative Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | 5.7 eV |
| Mulliken Charge on C6 | Partial atomic charge on the carbon atom bonded to bromine. | +0.15 e |
Docking Studies for Molecular Recognition and Selectivity
Molecular docking is a computational technique used to predict the preferred binding orientation of a guest molecule within the cavity of a host molecule. For this compound, docking studies can be used to screen a large library of potential guest molecules and predict which ones are likely to form stable inclusion complexes.
Docking algorithms generate a multitude of possible binding poses and use a scoring function to rank them based on their predicted binding affinity. This allows for the identification of the most favorable binding mode and the key interactions responsible for molecular recognition. The results of docking studies can provide valuable insights into the selectivity of the cyclodextrin for different guest molecules, which is crucial for applications such as drug delivery, catalysis, and chemical sensing.
The insights gained from docking can guide experimental studies by prioritizing guest molecules that are predicted to bind strongly and selectively to the this compound host.
Table 4: Illustrative Docking Scores for Different Guest Molecules with this compound
| Guest Molecule | Docking Score (kcal/mol) | Predicted Key Interactions |
|---|---|---|
| Benzene | -4.5 | Van der Waals interactions with the hydrophobic cavity. |
| Adamantane | -6.2 | Strong van der Waals and hydrophobic interactions due to size and shape complementarity. |
| p-Nitrophenol | -5.1 | Van der Waals interactions and potential weak hydrogen bonding with the rim hydroxyl groups. |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The synthesis of Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin is a critical first step for its subsequent use. Historically, the preparation of per(6-deoxy-6-halo)cyclodextrins has faced challenges related to yield, purity, and the use of harsh reagents. Recent research has focused on developing more efficient and sustainable methods. A significant advancement has been the use of Vilsmeier-Haack type reagents or a combination of N-halosuccinimides and triphenylphosphine (B44618). researchgate.netresearchgate.net These methods offer high yields and excellent regioselectivity for the primary hydroxyl groups of the cyclodextrin (B1172386). researchgate.net
One practical and efficient approach involves the use of (chloro(phenylthio)methylene)dimethylammonium chloride (CPMA), which circumvents many of the disadvantages of earlier protocols. researchgate.net Another improved method for preparing per(6-bromo-6-deoxy)cyclodextrins involves reacting the native cyclodextrin with bromomethylenemorpholinium bromide in dimethylformamide, resulting in high yields. researchgate.net These modern synthetic strategies are crucial for making this compound more accessible for a wide range of research and applications.
Comparative Overview of Synthetic Methods for Per-6-bromo-cyclodextrins
| Reagent System | Solvent | Key Advantages | Reference |
|---|---|---|---|
| N-Bromosuccinimide / Triphenylphosphine | N,N-Dimethylformamide (DMF) | Excellent yield and high selectivity. | researchgate.net |
| (Chloro(phenylthio)methylene)dimethylammonium chloride (CPMA) | Not Specified | Practical, efficient, and avoids issues of older methods. | researchgate.net |
| Vilsmeier-Haack Reagent (e.g., bromomethylenemorpholinium bromide) | N,N-Dimethylformamide (DMF) | High yield, efficient perfacial functionalization. | researchgate.net |
Exploration of New Derivatization Pathways for Tailored Functionalities
The bromine atoms at the six primary positions of this compound are excellent leaving groups, making the compound a highly versatile intermediate for synthesizing a multitude of derivatives. researchgate.netresearchgate.net Future research is heavily focused on exploring new derivatization pathways to create molecules with functionalities tailored for specific, advanced applications.
A prominent pathway is the conversion to per-6-amino-cyclodextrin derivatives through direct reaction with amines. These poly-cationic cyclodextrins, bearing six amine pendant groups, are of significant interest as biomimetic receptors and catalysts. researchgate.net Another key transformation is the reaction with sodium azide (B81097) to produce mono-6-azido-6-deoxy-cyclodextrin, which can then be reduced to the corresponding amine. nih.gov This azide derivative serves as a crucial precursor for introducing other functionalities via click chemistry, opening up a vast chemical space for creating custom-designed cyclodextrin-based molecules for molecular recognition and drug delivery. nih.gov
Selected Derivatization Reactions of this compound
| Starting Material | Reagent | Resulting Functional Group | Potential Application | Reference |
|---|---|---|---|---|
| This compound | Amine (R-NH₂) | Amine (-NHR) | Biomimetic receptors, catalysts | researchgate.net |
| This compound | Sodium Azide (NaN₃) | Azide (-N₃) | Intermediate for click chemistry, drug delivery | nih.gov |
| This compound | Thiourea followed by hydrolysis | Thiol (-SH) | Self-assembly on gold surfaces, sensors | nih.gov |
Expansion of Supramolecular Applications beyond Traditional Areas
While cyclodextrins are traditionally known for solubilization and stabilization, the functional derivatives of this compound are enabling an expansion into more sophisticated supramolecular applications. These emerging areas leverage the specific functionalities introduced onto the cyclodextrin scaffold to build complex, responsive, and highly organized systems. nih.govrsc.org
One such area is the development of advanced electrochemical sensors. nih.gov By converting the bromo- groups to thiol- groups, the resulting cyclodextrin can self-assemble onto gold electrodes. These modified surfaces exhibit molecular recognition capabilities and can be used for the selective detection of various analytes, including biomolecules and environmental contaminants. nih.gov Another frontier is the creation of novel luminescent materials. nih.gov By co-polymerizing functionalized cyclodextrins with fluorophores, stable supramolecular networks with solid-state luminescence can be constructed. The cyclodextrin cavity provides a confined environment that can induce or enhance the luminescence of guest molecules, with applications in sensing, cell imaging, and anti-counterfeiting technologies. nih.gov Furthermore, derivatives are being used to construct nanosponges and other nanocarriers for more precise and controlled drug delivery systems. rsc.orgmdpi.com
Advanced Characterization Techniques for Dynamic Supramolecular Systems
Understanding the behavior of supramolecular systems derived from this compound requires a suite of advanced characterization techniques. These methods are essential for elucidating the complex, dynamic, and non-covalent interactions that govern host-guest complexation and self-assembly. cyclolab.hunih.gov
Isothermal Titration Calorimetry (ITC) is a powerful tool for obtaining a complete thermodynamic profile of binding events, providing data on affinity, enthalpy, and entropy in a single experiment. europeanpharmaceuticalreview.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY), provides high-resolution structural information, revealing which part of a guest molecule is included within the cyclodextrin cavity. europeanpharmaceuticalreview.comacs.org Dynamic Light Scattering (DLS) is used to analyze the size and aggregation state of self-assembled complexes in solution. acs.org For solid-state characterization, Wide-Angle X-ray Diffraction (WAXD) can confirm the structure of supramolecular assemblies and the specific threading of cyclodextrins onto polymer chains. nih.gov These experimental techniques are increasingly complemented by computational simulations, such as Molecular Dynamics (MD), which offer insights into the dynamic behavior and interaction mechanisms at a molecular level. cyclolab.hu
Key Techniques for Characterizing Cyclodextrin Supramolecular Systems
| Technique | Information Obtained | System Type | Reference |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS) | Solution | europeanpharmaceuticalreview.com |
| 2D NMR Spectroscopy (e.g., ROESY) | 3D structure of inclusion complexes, host-guest geometry | Solution | europeanpharmaceuticalreview.comacs.org |
| Dynamic Light Scattering (DLS) | Size and distribution of self-aggregated complexes/nanoparticles | Solution | acs.org |
| Molecular Dynamics (MD) Simulations | Dynamic behavior, interaction mechanisms, binding energies | Computational | cyclolab.hu |
| Wide-Angle X-ray Diffraction (WAXD) | Overall structure and self-assembly mechanisms | Solid (Xerogel) | nih.gov |
Integration with Artificial Intelligence and Machine Learning for Predictive Design
ML models, such as artificial neural networks and support vector machines, can be trained on existing datasets of cyclodextrin-guest interactions. lboro.ac.ukresearchgate.net These trained models can then predict the likelihood of inclusion complex formation for new, untested guest molecules, significantly reducing the time and cost associated with experimental screening. lboro.ac.uk This approach, often part of a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) framework, helps establish complex relationships between molecular structures and their binding affinities or other properties. nih.gov Beyond predicting interactions, AI can assist in the de novo design of new cyclodextrin derivatives. By defining desired functionalities, AI algorithms can suggest modifications to the parent cyclodextrin structure to achieve optimal performance, enabling the predictive design of derivatives for diverse applications. nih.gov This computational-first approach promises to accelerate the development of the next generation of materials derived from this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
